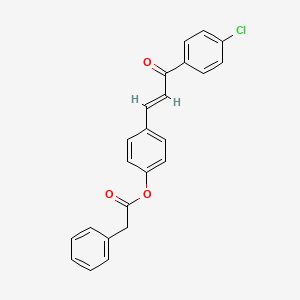

Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

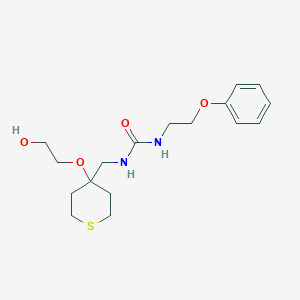

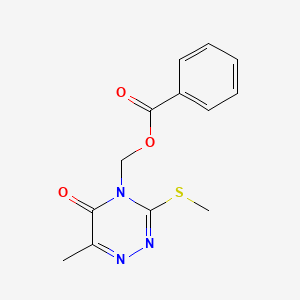

Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester, also known by its chemical formula C₁₀H₁₁ClO₃ , is a compound with a molecular weight of approximately 214.646 g/mol . It is classified as an ester , specifically the methyl ester of acetic acid. The compound’s structure consists of a phenyl ring attached to an acetic acid moiety via an oxygen atom. The presence of a chloro group on the phenyl ring contributes to its distinct properties.

Synthesis Analysis

The synthesis of this compound involves the reaction between 4-chloro-2-methylphenoxyacetic acid (also known as MCPA methyl ester ) and an appropriate reagent to form the ester linkage. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester comprises a central acetic acid group (CH₃COOH) connected to a phenyl ring. The chloro substitution on the phenyl ring influences its chemical behavior and reactivity. Researchers have characterized this structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .

Chemical Reactions Analysis

Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Investigating its reactivity with different nucleophiles and electrophiles provides insights into its potential applications .

科学的研究の応用

Drug Design and Delivery:

Boronic acids and their esters, including 4-Chlorophenylacetic acid, serve as promising building blocks for drug design and delivery systems. Researchers explore their potential as boron carriers for neutron capture therapy. However, it’s essential to note that these compounds are only marginally stable in water due to hydrolysis. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. At physiological pH, hydrolysis accelerates, which impacts their pharmacological suitability .

Neurotoxicity Studies:

A newly synthesized pyrazoline derivative containing 4-Chlorophenylacetic acid has been investigated for its neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also considered. This study sheds light on the compound’s impact on neural function .

特性

IUPAC Name |

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRFPLJDXCMXMW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-acetic acid 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)